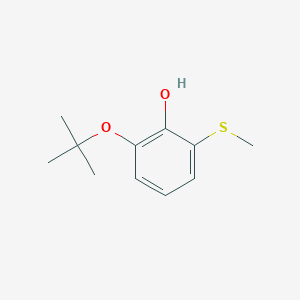

2-(Tert-butoxy)-6-(methylsulfanyl)phenol

Description

Properties

Molecular Formula |

C11H16O2S |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-6-methylsulfanylphenol |

InChI |

InChI=1S/C11H16O2S/c1-11(2,3)13-8-6-5-7-9(14-4)10(8)12/h5-7,12H,1-4H3 |

InChI Key |

VQMFVHGDDJOXNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C(=CC=C1)SC)O |

Origin of Product |

United States |

Preparation Methods

tert-Butoxy Group Introduction via Friedel-Crafts Alkylation

The tert-butoxy group at position 2 can be introduced through Friedel-Crafts alkylation of phenol using isobutylene or tert-butyl chloride in the presence of a Lewis acid catalyst. For example, aluminum chloride (AlCl₃) facilitates the electrophilic substitution of phenol with tert-butylating agents, yielding 2-tert-butylphenol as a key intermediate. However, this method predominantly produces 2-tert-butylphenol with minor para-substituted byproducts, necessitating purification via distillation or recrystallization.

To achieve the tert-butoxy ether specifically, Williamson ether synthesis is preferred. Reacting phenol with tert-butyl bromide in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (K₂CO₃ or NaOH) generates 2-tert-butoxyphenol. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the hydroxyl group’s lone pair activates the ortho positions for substitution.

Methylsulfanyl Group Introduction via Electrophilic Thiolation

With the tert-butoxy group at position 2, the methylsulfanyl group is introduced at position 6 through electrophilic thiolation . Methylsulfenyl chloride (CH₃SCl) serves as the electrophilic sulfur source, reacting with 2-tert-butoxyphenol in the presence of a Lewis acid (e.g., FeCl₃). The tert-butoxy group’s steric bulk directs substitution to the less hindered position 6, while the hydroxyl group activates the ring for electrophilic attack.

Alternatively, Ullmann-type coupling employs copper(I) catalysts to couple 2-tert-butoxyphenol with methanethiol (CH₃SH), forming the C–S bond at position 6. This method avoids harsh acidic conditions and improves regioselectivity.

Directed Ortho-Metalation for Regioselective Functionalization

Protection of the Hydroxyl Group

To enhance regiocontrol, the phenolic hydroxyl group is temporarily protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride, TBSCl). The protected phenol undergoes directed ortho-metalation with a strong base (e.g., LDA or n-BuLi), deprotonating position 2 for subsequent reaction with tert-butylating agents.

Sequential Deprotection and Thiolation

After introducing the tert-butoxy group, the silyl ether is cleaved (e.g., using tetrabutylammonium fluoride, TBAF), regenerating the hydroxyl group. A second directed metalation at position 6 enables reaction with methyl disulfide (CH₃SSCH₃) or methylsulfenyl chloride, installing the methylsulfanyl group.

Reductive Sulfur Incorporation via Diazonium Salts

Nitration and Reduction to Aniline

Starting with 2-tert-butoxyphenol, nitration at position 6 (para to the hydroxyl group) introduces a nitro group. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 6-amino-2-tert-butoxyphenol.

Diazotization and Thiolation

The amine is converted to a diazonium salt using NaNO₂ and HCl at 0–5°C. Treatment with methanethiol in the presence of Cu(I) catalysts displaces the diazonium group, forming the methylsulfanyl substituent at position 6.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts | 60–75 | Simple, single-step alkylation | Low regioselectivity, byproducts |

| Williamson Ether | 80–90 | High purity, regioselective | Requires anhydrous conditions |

| Directed Metalation | 70–85 | Excellent regiocontrol | Multi-step, costly reagents |

| Diazonium Thiolation | 50–65 | Compatible with nitro precursors | Hazardous intermediates, low yield |

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butoxy group’s bulk impedes reactions at adjacent positions. Using smaller solvents (e.g., THF over DMF) and high-pressure conditions improves reagent diffusion to the reactive site.

Purification Techniques

Crude products often contain unreacted phenol or disubstituted byproducts. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol-water mixtures enhances purity.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Large-scale synthesis employs continuous-flow reactors for hydrogenation steps, ensuring safe handling of H₂ gas and improving reaction efficiency.

Solvent Recycling

Methanol or ethanol solvents are recovered via distillation, reducing waste and production costs.

Emerging Methodologies

Photocatalytic C–S Bond Formation

Recent advances utilize visible-light photocatalysts (e.g., eosin Y) to mediate C–S coupling between aryl halides and thiols, offering a mild, energy-efficient alternative.

Enzyme-Mediated Thiolation

Lipases and peroxidases catalyze regioselective thiolation of phenolic compounds, though yields remain suboptimal (30–50%).

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-6-(methylsulfanyl)phenol can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butoxy)-6-(methylsulfanyl)phenol is an organic compound with a phenolic structure that includes a tert-butoxy group and a methylsulfanyl substituent. It is considered a hindered phenol because of the bulky substituents causing steric hindrance. This compound has applications in organic synthesis, potential therapeutic uses, and material science.

Scientific Research Applications

Organic Synthesis

- Versatile Building Block this compound is used as a building block in organic synthesis. It can undergo reactions such as oxidation, substitution, and deprotection using reagents like hydrogen peroxide, alkyl halides, and hydrochloric acid.

- Industrial Production The synthesis methods for this compound can be adapted for industrial production, potentially using continuous flow reactors to optimize yield and efficiency.

Potential Therapeutic Applications

- Antioxidant Properties Research suggests that this compound may have antioxidant properties, which can help protect cells from oxidative stress.

- Interaction with Biological Systems The compound may interact with molecular targets in biological systems, potentially influencing enzymatic activity or receptor binding. Interaction studies are being conducted to understand its reactivity with biological molecules, which is critical for understanding its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

A comparison with compounds that share structural similarities highlights the unique features of this compound:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-6-(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the tert-butoxy and methylsulfanyl groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-(Tert-butoxy)-6-(methylsulfanyl)phenol and related compounds:

Key Comparative Insights

Electronic Effects: The methylsulfanyl group in the target compound is a stronger electron donor than the benzotriazole or triazine groups in analogs, which are electron-withdrawing.

Steric and Solubility Properties: The tert-butoxy group in the target compound provides steric hindrance comparable to the tert-butyl and tetramethylbutyl groups in analogs . However, the absence of extended aromatic systems (e.g., biphenylyl in ) likely reduces its molecular weight and improves solubility in non-polar matrices.

Applications: Benzotriazole- and triazine-containing phenols are established UV stabilizers in polymers and coatings due to their extended conjugation and resonance stabilization . The target compound’s simpler structure may limit its efficacy in high-energy UV regions (e.g., UVC) but could be advantageous in niche applications requiring moderate stabilization and lower cost.

Thermal Stability :

- Bulky substituents (e.g., tert-butyl, benzotriazole) in analogs enhance thermal stability by reducing molecular mobility . The target compound’s tert-butoxy group may offer similar benefits, though its methylsulfanyl group could introduce susceptibility to oxidative degradation.

Research Findings and Limitations

- Synthesis Challenges : Unlike benzotriazole derivatives (synthesized via condensation reactions ), the target compound’s synthesis may require selective substitution to avoid cross-reactivity between the tert-butoxy and methylsulfanyl groups.

- Data Gaps: Experimental data on the target compound’s UV absorption spectra, solubility, and stability are absent in the provided evidence.

Q & A

Q. What are the recommended synthetic routes for 2-(tert-butoxy)-6-(methylsulfanyl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the phenol ring. For example:

- Step 1 : Introduce the tert-butoxy group via nucleophilic substitution using tert-butyl bromide under alkaline conditions (e.g., NaOH in ethanol) .

- Step 2 : Install the methylsulfanyl group using methyl disulfide or methanesulfonyl chloride with a catalyst like CuI in DMF at 80–100°C . Optimization involves controlling reaction time and temperature to minimize side products. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., tert-butoxy at C2: δ ~1.3 ppm for tert-butyl protons; methylsulfanyl at C6: δ ~2.5 ppm for SCH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHOS: calculated 212.0871, observed 212.0875) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How does the tert-butoxy group influence the compound’s physical properties?

The bulky tert-butoxy group increases steric hindrance, reducing solubility in polar solvents (e.g., water) but enhancing thermal stability. This is evidenced by boiling points of analogous tert-butylphenols (e.g., 4-tert-butylphenol: bp 237°C vs. phenol’s 181°C) .

Advanced Research Questions

Q. What experimental challenges arise in achieving regioselectivity during synthesis?

Competing substitution at ortho/para positions can occur. Strategies include:

- Directing Groups : Use temporary protecting groups (e.g., acetyl) to block undesired positions .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control for selective tert-butoxy installation .

- Catalytic Systems : Pd-based catalysts for C–S bond formation to minimize byproducts .

Q. How do computational methods predict the compound’s antioxidant or biological activity?

- DFT Calculations : Evaluate H-atom transfer (HAT) or single-electron transfer (SET) mechanisms for antioxidant potential. The phenolic O–H bond dissociation energy (BDE) is a key parameter .

- PASS Program : Predicts diuretic or antimicrobial activity by comparing structural motifs to known bioactive compounds (e.g., methylsulfanyl groups in triazine derivatives show diuretic effects) .

Q. How can stability under oxidative or acidic conditions be assessed?

- Oxidative Stability : Expose the compound to HO or O and monitor degradation via HPLC. The methylsulfanyl group may oxidize to sulfoxide/sulfone derivatives .

- Acidic Hydrolysis : Test in HCl (1M, 60°C) to assess tert-butoxy cleavage. Analogous tert-butyl ethers hydrolyze to phenols under strong acids .

Q. What contradictions exist in reported data for analogous compounds?

- Oxidizing Agents : Some studies use KMnO for phenol oxidation to quinones, while others prefer milder agents (e.g., O/light) to avoid over-oxidation .

- Biological Activity : Methylsulfanyl groups in triazines show diuretic activity, but conflicting reports note toxicity thresholds (LD >500 mg/kg in rats vs. 300 mg/kg in mice) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Methylsulfanyl Installation

| Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CHSSCH | CuI | DMF | 80 | 72 | |

| CHSOCl | FeCl | CHCl | 25 | 65 |

Table 2 : Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 1.3 (s, 9H, tert-butyl) | |

| HRMS | m/z 212.0875 [M+H] | |

| IR | 3350 cm (O–H stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.